N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride
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Overview
Description
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride is a chemical compound known for its ability to irreversibly inhibit the enzyme acetylcholinesterase . This compound has significant implications in various fields, including pharmacology and toxicology, due to its potent biological activity.
Preparation Methods
The synthesis of N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride can be achieved by treating N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride (SOCl₂) . This reaction involves the conversion of the hydroxyl group to a chloro group, resulting in the formation of the desired compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase . Upon dissolution in water, it forms a reactive aziridinium ion that binds to the anionic site of acetylcholinesterase, alkylating and inhibiting the enzyme . This inhibition leads to the accumulation of acetylcholine in synapses, disrupting normal neurotransmission and causing various physiological effects.
Comparison with Similar Compounds
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride can be compared to other similar compounds, such as:
N,N-Dimethyl-2-chloro-2-phenyl-1-methylethylamine (M-DMEA): Similar in structure but differs in the degree of adrenergic blocking activity and immonium ring stability.
N,N-Dimethylphenethylamine: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its potent acetylcholinesterase inhibitory activity and its specific chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32184-20-6 |
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Molecular Formula |
C10H15Cl2N |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H |
InChI Key |
VRBKMMSEBOVMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)Cl.Cl |
Origin of Product |
United States |
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